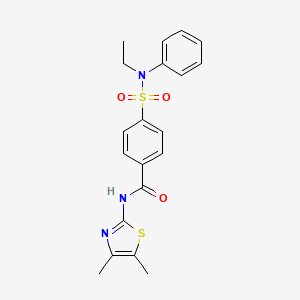

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate” is a complex organic compound. It contains a benzyl group, a thiadiazole ring, and a methoxyphenyl group . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of the benzene rings with nitrogen-containing functional groups at ortho position . Another protocol involves cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with different aromatic aldehydes .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray structural analysis . The structure of the compound can be further investigated using NMR spectroscopy .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The susceptibility of alkyl side-chains to oxidative degradation supports these observations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the acid-catalyzed hydrolysis of benzyl ethers in mixtures of water and aprotic solvents occurs as a reaction of bimolecular nucleophilic substitution .Scientific Research Applications

- Benzothiazoles and their derivatives have long fascinated organic and medicinal chemists. This heterocyclic nucleus exhibits potent antitumor activity . Specifically, 2-substituted benzothiazoles have been a focus of recent research.

- The benzothiazoyl moiety is a structural element found in compounds with selective antitumor activity. For instance, 2-(4-aminophenyl)benzothiazoles demonstrate nanomolar inhibitory activity against various human cell lines, including breast, ovarian, colon, and renal cells .

- Benzimidazoles are important heterocyclic compounds with diverse biological activities. Researchers have synthesized 2-phenylbenzimidazoles using straightforward processes, investigating the impact of substituent groups on bioactivity against cancer cell lines .

- Researchers have characterized its effects against various bacterial strains, aiming to identify novel antimicrobial agents .

- B3LYP (a DFT method) has been found superior to scaled HF (Hartree-Fock) approaches for molecular problems .

Antitumor Activity

Synthesis of Benzimidazoles

Antibacterial Studies

Computational Investigations

Pharmaceutical Applications

Mechanism of Action

Safety and Hazards

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of “Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate” and similar compounds. This could include exploring their potential uses in various fields such as medicine or materials science .

properties

IUPAC Name |

benzyl 2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-22-15-9-7-14(8-10-15)17-19-18(25-20-17)24-12-16(21)23-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEIALGHIQZECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2446884.png)

![N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2446891.png)

![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2446902.png)

![2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2446904.png)